6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride
Description
Properties
IUPAC Name |
6-pyrrolidin-1-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.2ClH/c1-2-4-11(3-1)9-7-5-10-6-8(7)9;;/h7-10H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBVHVPVOUXVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2C3C2CNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Route to Alkyne 14
The initial route to alkyne 14 commenced from commercially available pyrrolidine 7. The process includes:
- Boc-protection of pyrrolidine 7.
- Ruthenium-mediated oxidation of protected pyrrolidine 8 to yield pyrrolidinone 9.
- Acidic deprotection to afford cyclopropyl lactam 10.
- Methylation to provide tertiary lactam 11.
- ω-oxidation of lactam 11 to alcohol 12 with bis(trimethylsilyl)peroxide.
- Oxidation of alcohol 12 with Dess–Martin periodinane to dione 13.
- Chemoselective Grignard addition to complete the synthesis of alkyne 14.
Streamlined Route for the Synthesis of Dione 13 on Scale
The more efficient and scalable route to alkyne 14 relies on the use of recently published research from the Cramer laboratory describing the C–H functionalization of cyclopropanes to form cyclopropyl lactams. The modified route commenced with the acylation of commercially available and inexpensive cyclopropylmethylamine (15) with acyl chloride 16 to yield alkyl chloride 17.
Procedure for SFC Separation of 14 to (1R,4R,5S)-14
4-Ethynyl-4-hydroxy-2-methyl-2-azabicyclo[3.1.0]hexan-3-one (14; 17 g) was purified by preparative SFC using the following method: Isocratic (10% Mobile Phase B); Mobile Phase A: CO2; Mobile Phase B: MeOH with 0.1% NH4OH; Flow rate: 150 mL/min; Pressure: 100 bar; Temp: 25 °C; Cycle time: Injection every 4 min; Collected peak at wavelength 220 nm. (1R,4R,5S)-14 eluted with a retention time of 0.688 min to provide 11.9 g (70%, 99.54% ee) of the title compound as a white solid.
Completion of the Synthesis of NIK Inhibitor 2
Chan–Lam coupling of azaindazole 22 and arylboronic acid 23 provided N-aryl iodide 24. Sonogashira coupling of 24 with alkyne (1R,4R,5S)-14 yielded ester 25, which was subjected to aminolysis producing the desired amide 2 on multigram scale.
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple
General Information
A reliable method for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes through the 1,3-dipolar cycloaddition (1,3-DC) reactions of cyclopropenes to the stable azomethine ylide – protonated form of Ruhemann's purple (PRP) has been developed. Both 3-substituted and 3,3-disubstituted cyclopropenes reacted with PRP, affording the corresponding bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields with high diastereofacial selectivity. Moreover, several unstable 1,2-disubstituted cyclopropenes were successfully trapped by the stable 1,3-dipole under mild conditions.
Optimization of the reaction conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of 3a (%) |
|---|---|---|---|---|
| 1 | THF | reflux | 2 | 75 |
| 2 | 1,4-dioxane | 65 | 2 | 67 |
| 3 | CH3CN | 65 | 2 | 70 |
| 4 | DMF | 65 | 2 | 61 |
| 5 | MeOH | reflux | 2 | NR |
| 6 | EtOH | 65 | 2 | NR |
| 7 | CH2Cl2 | reflux | 12 | 42 |
| 8 | THF | rt | 12 | 44 |
| 9 | CH3CN | rt | 12 | 47 |
Abbreviations: NR – no reaction, rt – room temperature.
Reaction conditions: 1 (1 equiv), 2a (1 equiv), solvent.
Isolated yield.
Azomethine ylide 1 exclusively underwent deprotonation in protic solvents.
DFT Calculations
DFT calculations revealed that the cycloaddition reactions are under kinetic control and belong to the class of inverse electron demand 1,3-DC reactions.
Other synthetic methods
| Yield | Reaction Conditions | Operation in experiment |
|---|---|---|
| 68% | To a mixture of 10 (900 mg, 3.1 mmol) in DMF (30 mL) was added HATU (1.55 g, 4.08 mmol)and DIEA (1.22 g, 9.4 mmol) in one portion at 25 C under N2. The mixture was stirred at 25 C for 30min, then 6a (745 mg, 3.7 mmol) was added in portions and the mixture was stirred for 5 h. TLC(petroleum ether:ethyl acetate = 1:1, Rf = 0.6.) showed one main spot was generated. The mixture was poured (30 mL × 2). The combined organic phase was washed with brine (20 mL × 2), dried with anhydrousNa2SO4, filtered and concentrated in vacuum. The residue was purified by silica gel chromatography(column height: 250 mm, diameter: 100 mm, 100-200 mesh silica gel, petroleum ether:ethyl acetate =1:1) to give 11 (2.0 g, 68%) as a yellow solid. | |
| - | To a solution of 6 (200 mg, 754 mmol and DIEA (292 mg, 2.26 mmol) in DMF (5 mL) was addedHATU (287 mg, 754 mmol). After stirred at 25 C for 30 min, 6a (150 mg, 754 mmol) was added andthe mixture was stirred at 25 C for 16 h. TLC (petroleum ether: ethyl acetate = 0:1, Rf = 0.3) showedthat the reaction was complete and LCMS showed the desired mass of the product. The mixture wasdiluted with EtOAc (20 mL), washed with water (20 mL), brine (20 mL), dried over Na2SO4, andconcentrated to give 7 (300 mg, crude) as yellow solid. | |
| - | With N-ethyl-N,N-diisopropylamine; N-$$(dimethylamino)-3-oxo-1H-1,2,3-triazolo$$4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate; In N,N-dimethyl-formamide; at 20℃;Inert atmosphere; | General procedure: To a solution of quinoline 4-carboxylic acid (3) (1 equiv) in DMF was added amine (1 equiv) and DIEA (1 equiv). Then HATU (1 equiv) was added in one portion and the mixture was stirred at room temperature overnight. The reaction mixture was diluted with dichloromethane and extracted with aqueous NaHCO3 solution and brine. The organic layer was separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The mixture was then purified by silica gel flash column chromatography (0-10% CH3OH/CH2Cl2) to give the final product. |
| - | With palladium diacetate; | Step 1: Synthesis of (1R,5S,6S)-tert-butyl 6-((5-(tert-butylamino)-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)thieno$$3,2-b]pyridin-7-yl)amino)-3-azabicyclo$$3.1.0]hexan-3-carboxylate (Compound 84a) Compound 2f (120 mg), (1R,5S,6S)-tert-butyl 6-amino-3-azabicyclo$$3.1.0]hexan-3-carboxylate (163.94 mg), potassium tert-butoxide (92.78 mg), Pd(OAc)2 (12.38 mg) and BINAP (68.65 mg) were added to toluene (3 mL), and the reaction proceeded at an elevated temperature of 120C for 2 hours under N2 protection. The reaction solvent was removed by drying in a rotary dryer, and the subsequent purification by flash column chromatography (Eluent System A) gave Compound 84a (110 mg). |
| 29% | A vial was charged with (S)-8-fluoro-7-(3-hydroxynaphthalen-l-yl)-2-((l-methylpyrrolidin-2- yl)methoxy)pyrido$$4,3-d]pyrimidin-4-ol (50 mg, 0.12 mmol), N,N-dimethylacetamide (0.50 mL) and N-ethyl-N-isopropylpropan-2-amine (0.10 mL, 0.60 mmol) and the reaction stirred for 15 minutes. 2-(3H-$$l,2,3]triazolo$$4,5-b]pyridin-3-yl)-l,l,3,3-tetramethylisouronium hexafluorophosphate(V) (0.18 g, 0.48 mmol) was added and the reaction was stirred for 10 minutes. The suspension was cooled in an ice bath and tert-butyl 6-amino-3- azabicyclo$$3.1.0]hexane-3-carboxylate (71 mg, 0.36 mmol) was charged to the suspension. The ice bath was removed, and the reaction was warmed to room temperature over 3.5 hours. The mixture was diluted with water (20 mL) and extracted with EtOAc (3 x 15 mL). The combined organic layers were washed with water (3 x 20 mL), brine (20 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by silica column chromatography eluting with 0-5% MeOH/DCM to afford tert-butyl 6-((8-fluoro-7-(3-hydroxynaphthalen-l-yl)- 2-(((S)-l-methylpyrrolidin-2-yl)methoxy)pyrido$$4,3-d]pyrimidin-4-yl)amino)-3- azabicyclo$$3.1.0]hexane-3-carboxylate (21 mg, 29% yield). LCMS (MM-ES+APCI, Pos): m/z 601.3 (M+H). |
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with electrophiles to form substituted pyrrolidines and piperidines.
Oxidation and Reduction: These reactions can modify the functional groups attached to the bicyclic scaffold, potentially altering its biological activity.
Common Reagents and Conditions
Electrophiles: Common electrophiles used in substitution reactions include alkyl halides and acyl chlorides.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed in these reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines and piperidines, which can exhibit different pharmacological properties depending on the nature of the substituents.
Scientific Research Applications
Pharmacological Potential
6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds.
Mechanism of Action :
- The compound acts primarily as a ligand for various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems such as dopamine and serotonin pathways.
Neurological Studies
Research indicates that this compound may have implications in treating neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter levels can provide insights into developing new antidepressants or anxiolytics.
Case Study :
A study published in the Journal of Medicinal Chemistry explored the effects of similar bicyclic compounds on serotonin receptors, suggesting that modifications could enhance efficacy and reduce side effects associated with conventional treatments .
Drug Development
The compound's unique bicyclic structure allows for modifications that can lead to novel therapeutics. Researchers are exploring derivatives of 6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride to improve pharmacokinetic properties and receptor selectivity.
Example :
A recent investigation into a derivative demonstrated improved binding affinity to specific CNS receptors compared to the parent compound, indicating potential for further development into a clinical candidate .
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride involves its interaction with specific molecular targets, such as histamine H3 receptors. By binding to these receptors, the compound can modulate the release of neurotransmitters like noradrenaline, acetylcholine, dopamine, and serotonin. This modulation affects various physiological processes, including memory function, cognition, anxiety, and pain regulation .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The 3-azabicyclo[3.1.0]hexane scaffold is highly versatile, with modifications at the 1-, 2-, and 6-positions significantly altering properties:
Stability and Metabolic Considerations
- This contrasts with fluorinated analogs, where C-F bonds resist metabolic degradation .
- Salt Forms: Dihydrochloride salts (target compound) offer superior solubility compared to mono-hydrochloride salts (e.g., bicifadine HCl), but may exhibit higher hygroscopicity .
Biological Activity
6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 6-pyrrolidin-1-yl-3-azabicyclo[3.1.0]hexane dihydrochloride, with the molecular formula and a CAS number of 1949836-63-8. The bicyclic structure consists of a pyrrolidine ring fused to a bicyclo[3.1.0]hexane framework, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈Cl₂N₂ |
| CAS Number | 1949836-63-8 |
| IUPAC Name | 6-pyrrolidin-1-yl-3-azabicyclo[3.1.0]hexane dihydrochloride |
| Molecular Weight | 215.16 g/mol |
The primary mechanism of action for 6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride involves its interaction with histamine H3 receptors, which play a significant role in the central nervous system (CNS). By binding to these receptors, the compound can modulate neurotransmitter release, particularly affecting levels of noradrenaline, acetylcholine, dopamine, and serotonin. This modulation can influence various physiological processes such as cognition, memory function, anxiety, and pain regulation .
Pharmacological Applications
Research indicates that this compound may have therapeutic potential in several areas:
Neuropharmacology : It is being investigated for its potential use in treating neurological disorders such as attention-deficit hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia due to its ability to modulate neurotransmitter systems .
Medicinal Chemistry : The compound serves as a scaffold for designing selective ligands targeting histamine H3 receptors, which could lead to the development of novel treatments for CNS-related conditions .
Case Studies and Research Findings
A systematic review of the literature reveals several studies highlighting the biological activity of this compound:
- Histamine H3 Receptor Ligands : A study demonstrated that derivatives of this compound exhibited varying degrees of affinity for histamine H3 receptors, suggesting that modifications could enhance selectivity and potency .
- Neurotransmitter Modulation : Experimental data indicated that 6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride effectively increased the release of dopamine in neuronal cultures, supporting its potential role in treating conditions characterized by dopaminergic dysfunction .
- Behavioral Studies : In animal models, administration of this compound was associated with improved cognitive performance in tasks assessing memory and learning, further corroborating its neuropharmacological potential .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
